2-(4-Bromo-2-chlorophenoxy)propanoyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-chlorophenoxy)propanoyl chloride typically involves the reaction of 4-bromo-2-chlorophenol with propanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-chlorophenoxy)propanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with the use of water or aqueous solutions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Hydrolysis Product: The primary product of hydrolysis is 2-(4-Bromo-2-chlorophenoxy)propanoic acid.
Scientific Research Applications
2-(4-Bromo-2-chlorophenoxy)propanoyl chloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: Research involving this compound can lead to the development of new pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-chlorophenoxy)propanoyl chloride involves its reactivity with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. In biological systems, the compound may interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-2-chlorophenoxy)acetic acid
- 2-(4-Bromo-2-chlorophenoxy)ethanol
- 2-(4-Bromo-2-chlorophenoxy)propanoic acid
Uniqueness
2-(4-Bromo-2-chlorophenoxy)propanoyl chloride is unique due to its specific reactivity and the presence of both bromine and chlorine atoms, which confer distinct chemical properties. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)propanoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2O2/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUKKTDKFVCCRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=C(C=C(C=C1)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101250796 |
Source
|
Record name | 2-(4-Bromo-2-chlorophenoxy)propanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101250796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160257-26-0 |
Source
|
Record name | 2-(4-Bromo-2-chlorophenoxy)propanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Bromo-2-chlorophenoxy)propanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101250796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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